An In-depth Technical Guide on the Sesquiterpene Daucene
An In-depth Technical Guide on the Sesquiterpene Daucene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological relevance of daucene, a bicyclic sesquiterpene. The information is compiled to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Core Molecular Data
Daucene is a natural bicyclic hydrocarbon belonging to the sesquiterpene class. It is found in various plants, most notably in carrot seed oil (Daucus carota).[1][2] Its molecular structure and properties are summarized below.
Table 1: Physicochemical Properties of Daucene
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₄ | [3][4][5][6] |
| Molecular Weight | 204.35 g/mol | [3][4][5][6] |
| CAS Number | 16661-00-0 | [4][6] |
| IUPAC Name | 6,8a-dimethyl-3-propan-2-yl-2,4,5,8-tetrahydro-1H-azulene | [3] |
| Boiling Point | 275.00 to 276.00 °C @ 760.00 mm Hg | [3] |
| Flash Point | 108.33 °C (227.00 °F) | [1] |
| Density | ~0.9 g/cm³ | [4] |
| LogP (Octanol/Water) | 4.869 | [6] |
| Appearance | Data not available; likely an oil | N/A |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the extraction and chemical synthesis of daucene.
Daucene is a component of essential oils from plants like carrots.[1][2] The following protocol outlines a general method for its extraction and isolation, based on standard techniques for natural products.[7][8]
Protocol: Solvent Extraction and Chromatographic Isolation of Daucene
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Plant Material Preparation:
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Collect and air-dry plant material (e.g., carrot seeds) in the shade to prevent the degradation of volatile compounds.
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Grind the dried material into a coarse powder to increase the surface area for extraction.[8]
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-
Solvent Extraction:
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Perform exhaustive extraction of the powdered plant material using a non-polar solvent like hexane in a Soxhlet apparatus. This method is efficient for extracting lipids and terpenes.[7]
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Alternatively, macerate the powder in the solvent at room temperature for several days with periodic agitation.
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Following extraction, filter the mixture to remove solid plant residue.
-
-
Concentration:
-
Concentrate the resulting filtrate using a rotary evaporator under reduced pressure to yield a crude essential oil extract.
-
-
Chromatographic Purification:
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Subject the crude extract to column chromatography using silica gel as the stationary phase.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing daucene.
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Combine the pure fractions and evaporate the solvent to obtain isolated daucene.
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The chemical synthesis of daucene has been achieved through various routes. One notable approach involves an enantioselective total synthesis starting from (R)-(+)-limonene, a readily available natural product.[6] Another advanced method utilizes a gold(I)-catalyzed cycloaddition to construct the core hydroazulene skeleton.[3]
Protocol: Gold(I)-Catalyzed Synthesis of the Daucane Core
This protocol is a conceptual summary based on a reported synthetic strategy.[3]
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Catalyst Preparation: Prepare the active gold(I) catalyst in situ or use a commercially available gold precatalyst complexed with an appropriate ligand.
-
Reactant Preparation: Synthesize or procure the starting materials: a suitable 1,6-enyne and a 1,3-diene.
-
Cycloaddition Reaction:
-
In an inert atmosphere glovebox or Schlenk line, dissolve the 1,6-enyne and the 1,3-diene in an anhydrous, degassed solvent (e.g., dichloromethane).
-
Add the gold(I) catalyst to the solution to initiate the reaction.
-
Stir the reaction at the specified temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the resulting crude product (the hydroazulene core) using flash column chromatography to yield the daucane skeleton, which can then be converted to daucene through subsequent steps.
-
References
- 1. daucene, 16661-00-0 [thegoodscentscompany.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Daucene | C15H24 | CID 177773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Access to Natural Valparanes and Daucanes: Enantioselective Synthesis of (-)-Valpara-2,15-diene and (+)-Isodaucene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total synthesis of the sesquiterpene (–)-daucene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
